4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide
Description
4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenyl group
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(3-nitrophenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(22-18-7-4-8-19(15-18)25(28)29)9-10-21(27)24-13-11-23(12-14-24)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHRJXGWSNTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Nitration: The benzylated piperazine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated benzylpiperazine with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Electrophiles such as alkyl halides, in the presence of a base.
Major Products Formed
Reduction: Formation of 4-(4-Aminopiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Pharmacology: The compound is evaluated for its potential therapeutic effects in treating neurodegenerative diseases.
Biology: It is used in cell viability assays to study its effects on human neuronal cells.
Industry: The compound is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide involves:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones.
Apoptosis Inhibition: It inhibits apoptosis markers such as cleaved caspase-3.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile: Similar structure with a malononitrile group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar pharmacological properties.
Uniqueness
4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide is unique due to its specific combination of a benzylpiperazine ring with a nitrophenyl group, which imparts distinct pharmacological properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
